IRON, (ETHANEDIOATO(2-)-O,O')BIS(1-METHYLPIPERAZINE-N(sup 1),N(sup 4))-
Description
This iron(II) complex features an ethanedioate (oxalate) ligand coordinated via its two oxygen atoms (O,O') and two 1-methylpiperazine ligands, each donating nitrogen atoms (N¹ and N⁴) to form a bidentate coordination geometry. The compound’s structure is characterized by its octahedral coordination sphere, with the oxalate ligand occupying two axial positions and the 1-methylpiperazine ligands filling equatorial sites. Such complexes are of interest in medicinal and materials chemistry due to the redox activity of iron and the pharmacological relevance of piperazine derivatives .
Properties
CAS No. |
75079-26-4 |
|---|---|
Molecular Formula |
C12H24FeN4O4 |
Molecular Weight |
344.19 g/mol |
IUPAC Name |
iron(2+);1-methylpiperazine;oxalate |
InChI |
InChI=1S/2C5H12N2.C2H2O4.Fe/c2*1-7-4-2-6-3-5-7;3-1(4)2(5)6;/h2*6H,2-5H2,1H3;(H,3,4)(H,5,6);/q;;;+2/p-2 |
InChI Key |
JFJIOFMRXLZLGO-UHFFFAOYSA-L |
Canonical SMILES |
CN1CCNCC1.CN1CCNCC1.C(=O)(C(=O)[O-])[O-].[Fe+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IRON, (ETHANEDIOATO(2-)-O,O’)BIS(1-METHYLPIPERAZINE-N(sup 1),N(sup 4))- typically involves the reaction of iron salts with ethanedioate and 1-methylpiperazine under controlled conditions. One common method involves dissolving iron(III) chloride in water, followed by the addition of ethanedioic acid and 1-methylpiperazine. The reaction mixture is then heated to facilitate the formation of the coordination complex. The product is isolated by filtration and purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pH, and concentration of reactants, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
IRON, (ETHANEDIOATO(2-)-O,O’)BIS(1-METHYLPIPERAZINE-N(sup 1),N(sup 4))- can undergo various chemical reactions, including:
Oxidation: The iron center can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to lower oxidation states, often using reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the ethanedioate or 1-methylpiperazine ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Ligand exchange can be facilitated by the addition of competing ligands in a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron(IV) or iron(V) complexes, while reduction typically results in iron(II) complexes. Substitution reactions can produce a variety of new coordination compounds with different ligands .
Scientific Research Applications
IRON, (ETHANEDIOATO(2-)-O,O’)BIS(1-METHYLPIPERAZINE-N(sup 1),N(sup 4))- has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a model compound for studying coordination chemistry.
Biology: Investigated for its potential as a therapeutic agent due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug delivery systems and as an imaging agent in medical diagnostics.
Industry: Utilized in the development of new materials with specific magnetic and electronic properties.
Mechanism of Action
The mechanism by which IRON, (ETHANEDIOATO(2-)-O,O’)BIS(1-METHYLPIPERAZINE-N(sup 1),N(sup 4))- exerts its effects involves the interaction of the iron center with various molecular targets. The iron ion can participate in redox reactions, facilitating electron transfer processes. The ligands, ethanedioate and 1-methylpiperazine, can also interact with biological molecules, influencing the compound’s overall activity. The specific pathways involved depend on the context of its application, such as catalysis or therapeutic use .
Comparison with Similar Compounds
Structural Features
The target compound’s ligand architecture distinguishes it from analogous iron-oxalate complexes. For example:
- Iron, [ethanedioato(2-)-O,O']bis(1,10-phenanthroline-N¹,N¹⁰)- (CAS 14783-55-2) substitutes 1-methylpiperazine with 1,10-phenanthroline ligands, resulting in a bulkier, aromatic coordination environment. This structural difference reduces solubility in polar solvents compared to the more flexible, amine-rich 1-methylpiperazine analogue .
- Iron-EDTA complexes employ a hexadentate EDTA ligand, forming a more rigid and stable octahedral geometry, which enhances thermodynamic stability but reduces ligand substitution reactivity compared to the target compound .
Table 1: Structural Comparison of Iron-Oxalate Complexes
Physicochemical Properties
- Solubility : The target compound exhibits higher aqueous solubility than the phenanthroline analogue (CAS 14783-55-2) due to the hydrophilic nature of 1-methylpiperazine, which enhances hydrogen bonding with water .
- Stability : The phenanthroline complex demonstrates superior thermal stability (decomposition >250°C) compared to the target compound (<200°C), attributed to aromatic ligand rigidity .
Spectroscopic Data
- UV-Vis Spectroscopy : The phenanthroline complex (CAS 14783-55-2) shows intense absorption at 510 nm (ligand-to-metal charge transfer), whereas the target compound’s spectrum is dominated by weaker, ligand-centered transitions below 300 nm due to the absence of conjugated π systems .
- NMR Spectroscopy : The ¹H-NMR spectrum of the target compound reveals distinct methylpiperazine proton signals (δ 2.3–3.1 ppm), contrasting with the aromatic phenanthroline signals (δ 7.5–9.0 ppm) in CAS 14783-55-2 .
Biological Activity
Chemical Structure and Properties
The compound is characterized by its iron center coordinated with two ethanedioate (oxalate) ligands and two 1-methylpiperazine moieties. The molecular formula can be represented as:
Structural Representation
- Iron Center : Central metal ion (Fe)
- Ethanedioate Ligands : Two oxalate groups providing bidentate coordination
- Piperazine Moieties : Two 1-methylpiperazine groups enhancing solubility and biological interaction
The biological activity of this compound can be attributed to its ability to chelate iron, which plays a crucial role in various biological processes, including:
- Antimicrobial Activity : Iron chelation can inhibit bacterial growth by depriving pathogens of essential iron.
- Antioxidant Properties : The compound may exhibit antioxidant effects by modulating oxidative stress in cells.
- Cell Proliferation Modulation : Interaction with cellular pathways may influence cell growth and differentiation.
Case Studies
- Antimicrobial Efficacy :
- Cancer Research :
- Neuroprotective Effects :
In Vitro Studies
A series of in vitro studies have shown that IRON, (ETHANEDIOATO(2-)-O,O')BIS(1-METHYLPIPERAZINE-N(sup 1),N(sup 4)) exhibits significant biological activity:
In Vivo Studies
While in vitro results are promising, further investigation into in vivo effects is necessary to fully understand the therapeutic potential. Preliminary animal studies suggest:
- Reduced tumor sizes in treated models compared to controls.
- Enhanced survival rates in models of bacterial infection.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
